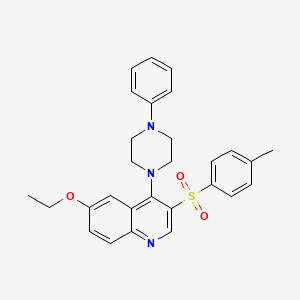

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline

Description

The compound 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline derivative featuring a sulfonyl group at position 3, a 4-phenylpiperazine moiety at position 4, and an ethoxy substituent at position 4. Quinoline-based compounds are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities . The ethoxy group enhances lipophilicity, while the 4-phenylpiperazine and sulfonyl groups contribute to receptor binding and metabolic stability.

Properties

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c1-3-34-23-11-14-26-25(19-23)28(31-17-15-30(16-18-31)22-7-5-4-6-8-22)27(20-29-26)35(32,33)24-12-9-21(2)10-13-24/h4-14,19-20H,3,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBRZHAOVMHWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy group at the 6-position, the 4-methylbenzenesulfonyl group at the 3-position, and the 4-phenylpiperazinyl group at the 4-position. Each step requires specific reagents and conditions to ensure the desired substitutions occur with high yield and purity.

Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Ethoxy Substitution: The ethoxy group can be introduced using ethyl iodide in the presence of a strong base like sodium hydride.

Methylbenzenesulfonyl Substitution:

Phenylpiperazinyl Substitution: The final substitution involves the reaction of the quinoline derivative with 1-phenylpiperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonyl positions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

Biology: It may be used in studies involving cell signaling pathways, given its potential interactions with various biological targets.

Industry: The compound could serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

6-Ethoxy vs. 6-Chloro or 6-Fluoro

- 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS: 895640-03-6) differs by replacing the methyl group on the benzenesulfonyl with chlorine. This increases molecular weight (508.03 g/mol vs.

- 3-(Benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline (Mol. Wt.: 447.53 g/mol) substitutes ethoxy with fluorine. The fluoro group enhances metabolic resistance compared to ethoxy but reduces solubility .

6-Methoxy Derivatives

- 6-Methoxy-2-[2-(4-m-tolyl-piperazin-1-yl)-ethyl]-quinoline (CAS: 126921-29-7) replaces ethoxy with methoxy. Methoxy groups are less lipophilic than ethoxy, affecting membrane permeability .

Modifications to the Piperazine Moiety

- 6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS: 866846-27-7) introduces a 2-methoxyphenyl group on piperazine. This substitution may enhance serotonin receptor affinity due to the methoxy group’s electron-donating properties .

- 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline (Georganics, 2025) replaces phenylpiperazine with methylpiperazine and piperidine, reducing aromatic interactions and altering pharmacokinetics .

Sulfonyl Group Variations

- 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (Mol. Wt.: 338.43 g/mol) uses a simpler benzenesulfonyl group without substituents.

- N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15, 2015) replaces the sulfonyl group with a sulfonamide-carbamoyl hybrid, enhancing hydrogen-bonding capacity but reducing metabolic stability .

Data Tables

Table 1: Key Structural Analogs and Properties

Biological Activity

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that exhibits promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

- Molecular Formula : C23H29N3O3S

- Molecular Weight : 429.56 g/mol

The structure features a quinoline backbone with various substituents that contribute to its biological effects.

The biological activity of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens .

- Antitumor Activity : Research has shown that this compound can inhibit the growth of cancer cells. It operates by inducing apoptosis and interfering with cell cycle progression. In vitro studies demonstrated a dose-dependent reduction in cell viability across several cancer cell lines .

- Anti-inflammatory Effects : The sulfonamide group in the compound has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various quinoline derivatives, 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antitumor Activity

In vitro assays conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline led to a significant decrease in cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| PC-3 | 7.8 |

Anti-inflammatory Potential

In vivo studies using animal models demonstrated that administration of the compound resulted in a marked reduction in inflammation markers, such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.